molecular formula C14H11N3OS2 B2397748 3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide CAS No. 478063-22-8

3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide

Cat. No. B2397748
CAS RN: 478063-22-8
M. Wt: 301.38
InChI Key: VLIXWSAXCYRWFX-GDNBJRDFSA-N
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Description

The compound “3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains thiophene rings, which are five-membered aromatic rings with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the aromatic rings. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties, such as the ability to form hydrogen bonds or coordinate to metal ions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrrole and thiophene rings are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Antibacterial Properties

  • A series of compounds including 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid hydrazides, which are structurally related to the queried compound, demonstrated notable antibacterial properties (Kostenko et al., 2015).
  • Another relevant study synthesized derivatives similar to the target compound and found them to possess antibacterial properties as well (Kostenko et al., 2015).

Anticancer Activity

  • Research involving the synthesis of compounds structurally related to the target molecule indicated significant anticancer activity, particularly against colon and liver carcinoma cell lines (Gomha et al., 2015).
  • Another study found that certain pyrrolone derivatives, akin to the compound , exhibited notable antitumor activity against human carcinoma cell lines (Ramadan et al., 2020).
  • Novel thiophenecarbohydrazide derivatives, similar to the target compound, were synthesized and showed significant antitumor and antioxidant activities (Abu‐Hashem et al., 2010).

Other Applications

  • Compounds structurally related to the target molecule were used in the synthesis of processable electrochromic and fluorescent polymers, demonstrating versatile applications in materials science (Cihaner & Algi, 2008).
  • Another study synthesized novel tritopic hydrazone ligands from similar compounds and explored their potential in new drug research, focusing on their antibacterial and antifungal properties (Rupa et al., 2022).

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in various fields, including organic synthesis, medicinal chemistry, and materials science. Its synthesis and properties could be explored, and it could be tested for biological activity or used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIXWSAXCYRWFX-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329411
Record name 3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide

CAS RN

478063-22-8
Record name 3-pyrrol-1-yl-N-[(Z)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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